

# SCH 486757: A Technical Guide for the NOP Receptor Agonist

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SCH 486757

Cat. No.: B1681544

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An In-depth Examination of a Selective NOP Receptor Agonist for Research and Development

This technical guide provides a comprehensive overview of **SCH 486757**, a non-peptide, orally active, and selective Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor agonist.<sup>[1]</sup> Developed for its potential as a cough suppressant, **SCH 486757** has been the subject of preclinical studies to characterize its pharmacological and pharmacokinetic profiles.<sup>[1][2]</sup> This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's binding affinity, functional activity, signaling pathways, and the experimental protocols used in its evaluation.

## Core Compound Profile

**SCH 486757**, chemically identified as 8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-ol, is a potent agonist for the NOP receptor.<sup>[1]</sup> It demonstrates high selectivity for the human NOP receptor over the classical opioid receptors (MOP, KOP, and DOP).<sup>[1]</sup> Preclinical studies have highlighted its efficacy in animal models of cough.<sup>[1][2]</sup>

## Quantitative Pharmacological Data

The following tables summarize the key quantitative data for **SCH 486757**, providing a clear comparison of its binding and functional properties.

Table 1: Receptor Binding Affinity of **SCH 486757**<sup>[1]</sup>

Receptor	Species	Ki (nM)
NOP	Human	4.6 ± 0.61
NOP	Guinea Pig	5.0
NOP	Rat	6.0
NOP	Dog	3.0
NOP	Cat	4.0
MOP	Human	971
KOP	Human	589
DOP	Human	>10,000

Table 2: Functional Activity of **SCH 486757**[\[1\]](#)

Assay	Receptor	Parameter	Value (nM)
[35S]GTPyS Binding	Human NOP	EC50	79 ± 12

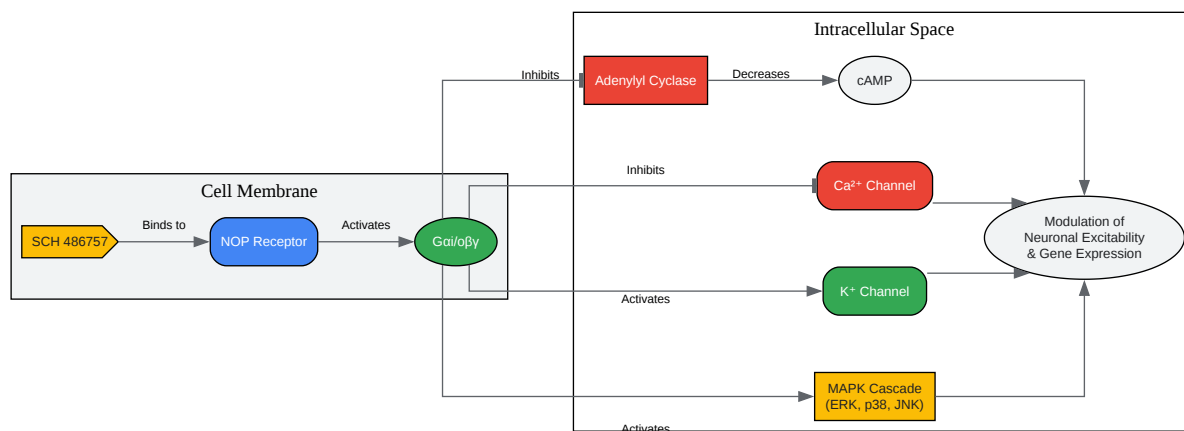
Table 3: In Vivo Antitussive Efficacy of **SCH 486757**[\[1\]](#)

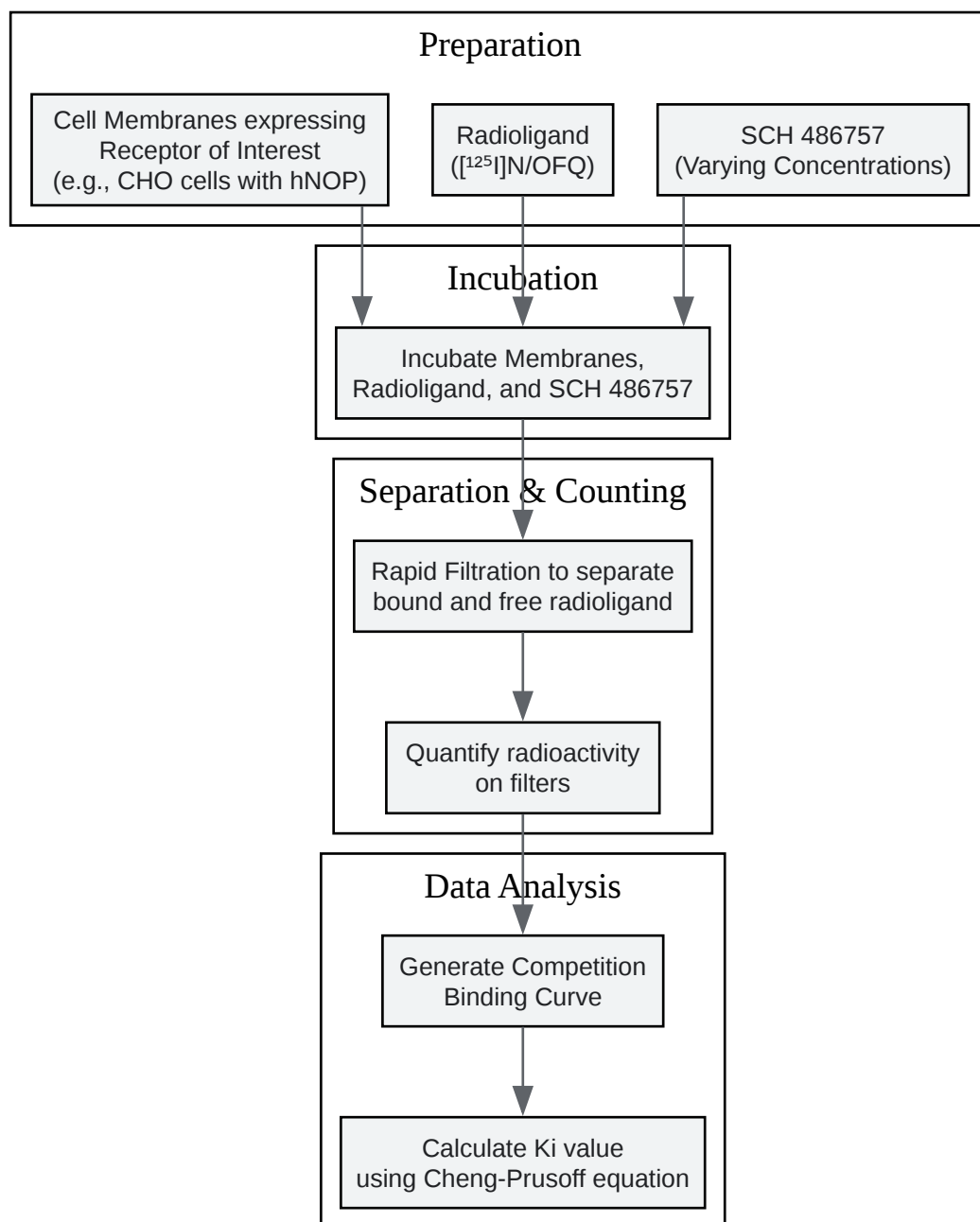
Animal Model	Inducing Agent	Route of Administration	ED50 (mg/kg)	Maximum Efficacy
Guinea Pig	Capsaicin	Oral	0.04 (at 4h)	66 ± 6% suppression
Cat	Mechanical	Intra-arterial	-	~60% inhibition

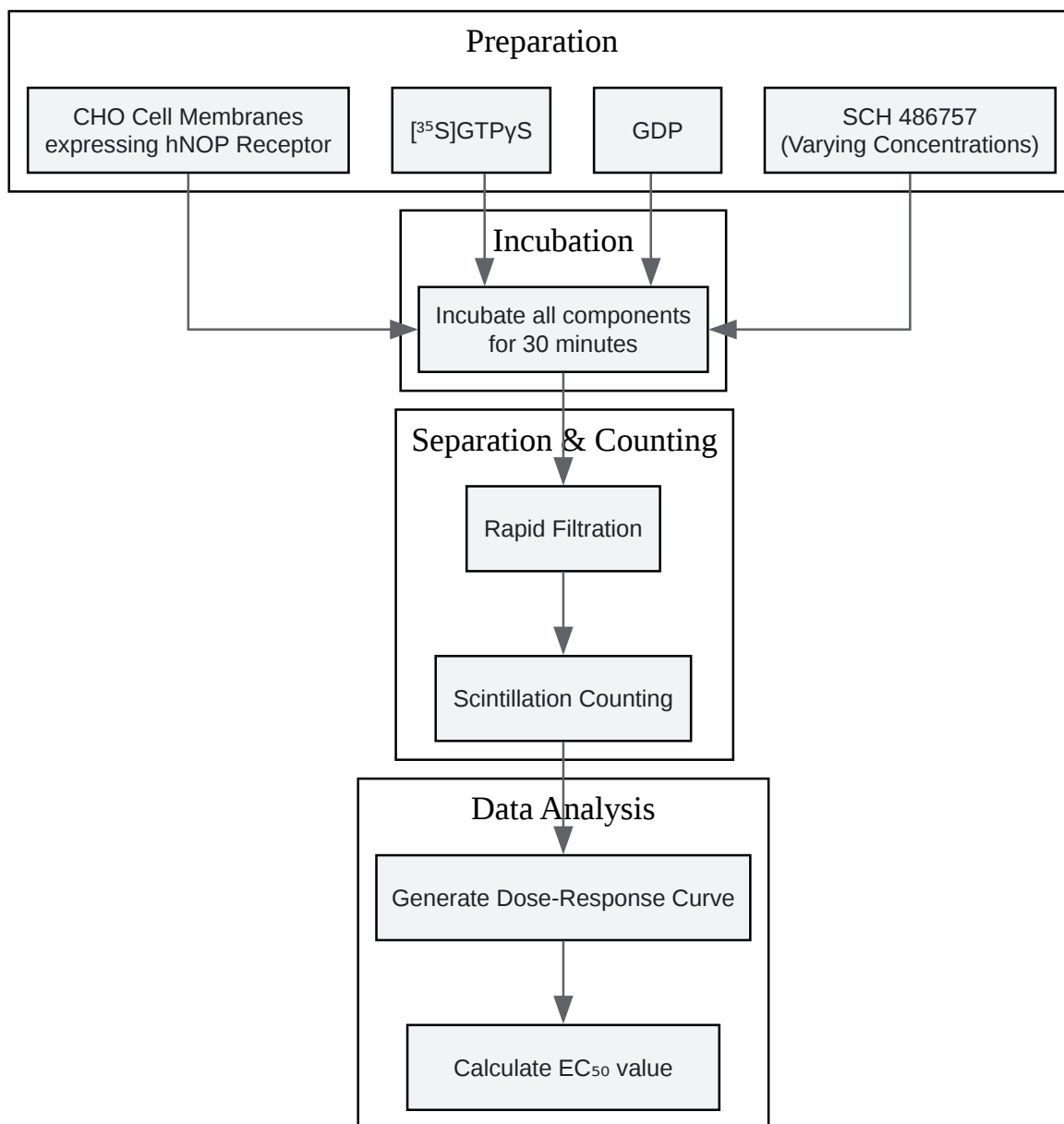
## NOP Receptor Signaling Pathways

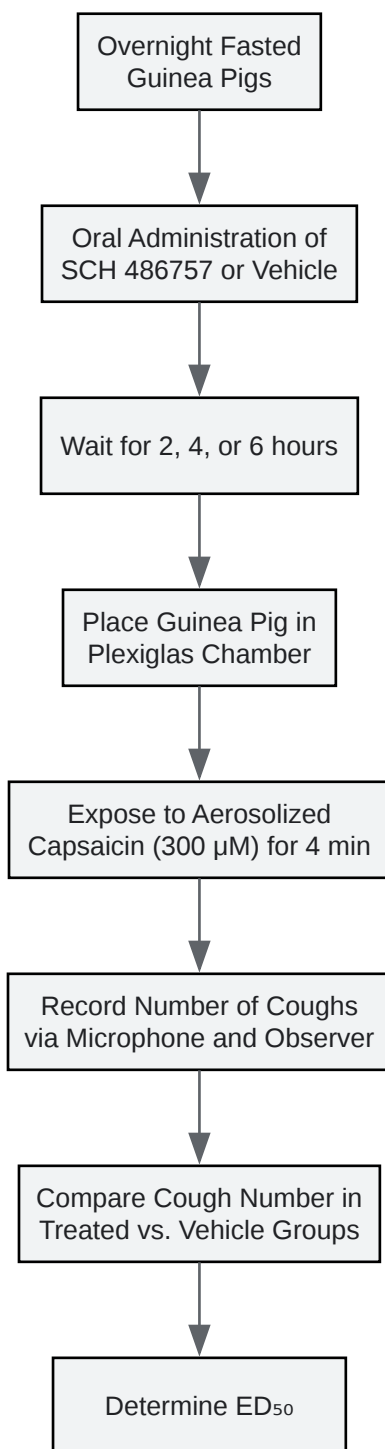
Activation of the NOP receptor by an agonist like **SCH 486757** initiates a cascade of intracellular signaling events. The NOP receptor primarily couples to Gai/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[\[3\]](#)[\[4\]](#) This activation also leads to the modulation of ion

channels, including the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3][4][5] Furthermore, NOP receptor activation can stimulate various protein kinase cascades, including the mitogen-activated protein kinase (MAPK) pathways such as ERK1/2, p38, and JNK.[4][5][6]









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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

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